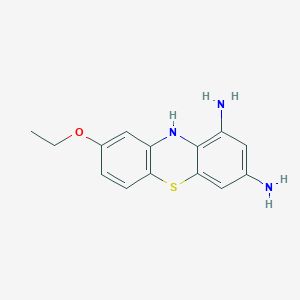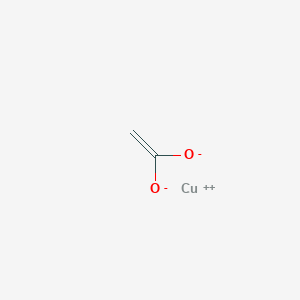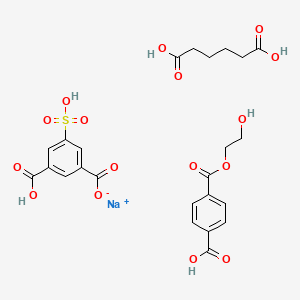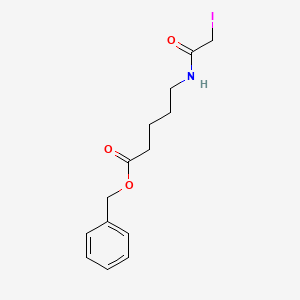
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is a chemical compound that combines the properties of succinic acid and benzoxazolinone derivatives. Succinic acid is a dicarboxylic acid with the formula (CH₂)₂(CO₂H)₂, known for its role in the citric acid cycle. Benzoxazolinone derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester typically involves the esterification of succinic acid with (5-chloro-2-benzoxazolinon-3-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atom in the benzoxazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Succinic acid and (5-chloro-2-benzoxazolinon-3-yl)methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted benzoxazolinone derivatives.
科学的研究の応用
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can affect cellular functions.
類似化合物との比較
Similar Compounds
Succinic Acid Esters: Other esters of succinic acid, such as diethyl succinate and dimethyl succinate.
Benzoxazolinone Derivatives: Compounds like 2-benzoxazolinone and 5-chloro-2-benzoxazolinone.
Uniqueness
Succinic acid, (5-chloro-2-benzoxazolinon-3-yl)methyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
特性
CAS番号 |
63992-03-0 |
|---|---|
分子式 |
C12H10ClNO6 |
分子量 |
299.66 g/mol |
IUPAC名 |
4-[(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10ClNO6/c13-7-1-2-8-9(5-7)20-12(18)14(8)6-19-11(17)4-3-10(15)16/h1-2,5H,3-4,6H2,(H,15,16) |
InChIキー |
VMHZBJLIWFAJCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2COC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)



![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)



![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
